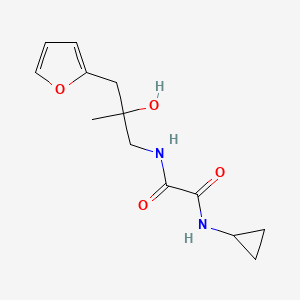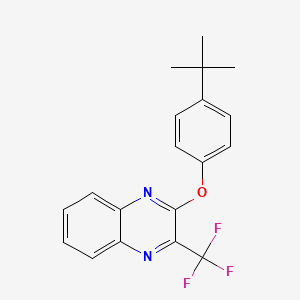![molecular formula C18H20N4O B2386728 (3-(二甲氨基)苯基)((5R,8S)-6,7,8,9-四氢-5H-5,8-氮杂环庚并[d]嘧啶-10-基)甲酮 CAS No. 2058729-80-7](/img/structure/B2386728.png)
(3-(二甲氨基)苯基)((5R,8S)-6,7,8,9-四氢-5H-5,8-氮杂环庚并[d]嘧啶-10-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is an intriguing compound with diverse potential applications. Its structure is complex, featuring a phenyl group with a dimethylamino substitution and a unique bicyclic core. This compound's synthesis, reactivity, and applications make it an important subject in the fields of chemistry, biology, and medicinal research.
科学研究应用
Chemistry
The compound's reactivity and unique structure make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it can serve as a molecular probe to investigate various biological pathways and mechanisms due to its potential interactions with proteins and other biomolecules.
Medicine
This compound has potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can be used as a precursor or intermediate in the synthesis of more complex molecules with specialized applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves multiple steps. A common route starts with the preparation of the intermediate 3-(dimethylamino)benzoic acid, which is then coupled with a preformed bicyclic intermediate. The key steps involve:
Formation of 3-(dimethylamino)benzoic acid: : Usually synthesized through the reaction of 3-nitrobenzoic acid with dimethylamine, followed by reduction of the nitro group.
Synthesis of the bicyclic core: : This can be synthesized through various cyclization methods involving suitable precursors and cyclizing agents.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient methods. Key considerations include:
Optimization of reaction conditions: : This includes temperature, pressure, solvents, and catalysts to ensure high yields and purity.
Use of continuous flow reactors: : These systems enhance efficiency and scalability, reducing batch-to-batch variations and improving overall yield.
化学反应分析
Types of Reactions
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, forming potentially useful derivatives.
Reduction: : Reduction reactions can target specific functional groups within the compound, modifying its activity.
Substitution: : It can participate in substitution reactions, where one functional group is replaced by another under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents under basic or acidic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance:
Oxidation: : Formation of quinone derivatives.
Reduction: : Reduced amine or alcohol derivatives.
Substitution: : Formation of halogenated or alkylated derivatives.
作用机制
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, and other proteins. It can modulate specific pathways, leading to various biological effects. Detailed studies are required to fully elucidate its mode of action.
相似化合物的比较
Similar Compounds
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-pyrido[3,2-d]pyrimidin-4-yl)methanone: : Similar core structure but different substituent positions, leading to variations in reactivity and biological activity.
(3-(dimethylamino)phenyl)((5R,8S)-5,6,7,8-tetrahydro-6H-quinazolin-4-yl)methanone: : Another structurally related compound with differing functional groups, offering unique properties and applications.
Highlighting Uniqueness
The uniqueness of (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone lies in its distinctive structure, which combines elements of various bioactive motifs, making it a versatile and valuable compound for further research and application.
属性
IUPAC Name |
[3-(dimethylamino)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-21(2)13-5-3-4-12(8-13)18(23)22-14-6-7-17(22)15-10-19-11-20-16(15)9-14/h3-5,8,10-11,14,17H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDARKFKJOQUGNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2386646.png)
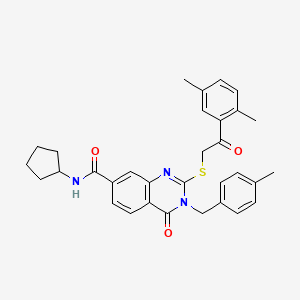
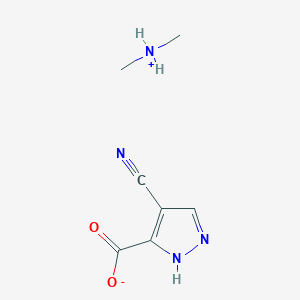
![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)
![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)
![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)
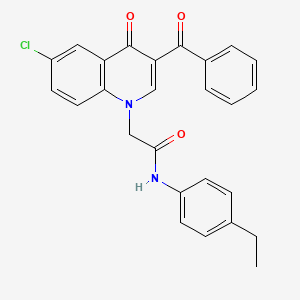
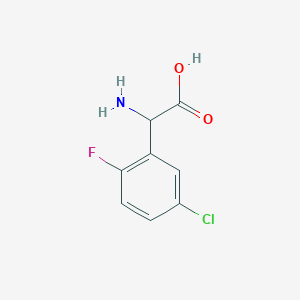
![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)
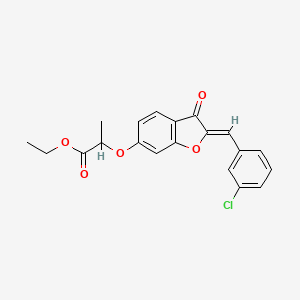
![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)
![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
